molecular formula C7H6BrNO3 B2885883 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 2166763-89-7

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B2885883
CAS No.: 2166763-89-7
M. Wt: 232.033
InChI Key: MPMJHIJNSWILNZ-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a bromine atom, a methyl group, and a carboxylic acid functional group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid typically involves the bromination of 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets and influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Properties

IUPAC Name

5-bromo-1-methyl-4-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-9-2-4(7(11)12)6(10)5(8)3-9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMJHIJNSWILNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166763-89-7
Record name 5-bromo-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
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